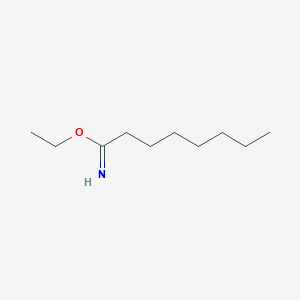
Ethyl octanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octanimidate is an organic compound that belongs to the class of esters. It is derived from octanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl octanimidate can be synthesized through the esterification of octanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction is as follows:
C7H15COOH+C2H5OH→C7H15COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the reaction to completion. Additionally, the use of more efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl octanimidate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Octanoic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile, different substituted products.
Scientific Research Applications
Ethyl octanimidate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.
Biology: In the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl octanimidate involves its interaction with enzymes and other biological molecules. For instance, esterases catalyze the hydrolysis of this compound, breaking it down into octanoic acid and ethanol. This reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of other compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar properties but derived from acetic acid.
Methyl butyrate: An ester with a shorter carbon chain, used in flavorings and fragrances.
Ethyl butanoate: Similar in structure but with a different carbon chain length.
Uniqueness
Ethyl octanimidate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other esters might not be as effective.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
ethyl octanimidate |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(11)12-4-2/h11H,3-9H2,1-2H3 |
InChI Key |
NUXNOOGZAAZDQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















